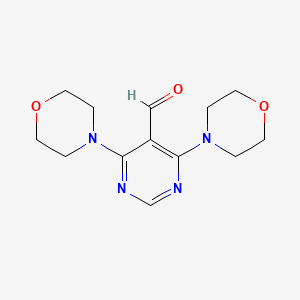

4,6-Dimorpholinopyrimidine-5-carbaldehyde

CAS No.: 304864-80-0

Cat. No.: VC4788189

Molecular Formula: C13H18N4O3

Molecular Weight: 278.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304864-80-0 |

|---|---|

| Molecular Formula | C13H18N4O3 |

| Molecular Weight | 278.312 |

| IUPAC Name | 4,6-dimorpholin-4-ylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C13H18N4O3/c18-9-11-12(16-1-5-19-6-2-16)14-10-15-13(11)17-3-7-20-8-4-17/h9-10H,1-8H2 |

| Standard InChI Key | VBDMGBQAVPKBDT-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=C(C(=NC=N2)N3CCOCC3)C=O |

Introduction

Structural and Chemical Properties of 4,6-Dimorpholinopyrimidine-5-Carbaldehyde

Molecular Architecture and Substituent Effects

The core structure of 4,6-dimorpholinopyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with morpholine groups at positions 4 and 6 and a formyl group at position 5. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers both electron-donating and steric effects that influence reactivity. The carbaldehyde group introduces a reactive site for further functionalization, enabling conjugation or cyclization reactions .

Comparative analyses of chlorinated analogs, such as 4,6-dichloro-2-morpholinopyrimidine-5-carbaldehyde (CAS 1282537-80-7), reveal that replacing chlorine atoms with morpholine groups enhances solubility and alters electronic properties. For instance, the molecular formula C9H9Cl2N3O2 of the dichloro analog transitions to C13H17N3O3 in the dimorpholino derivative, increasing molecular weight from 262.09 to 287.30 g/mol . Such modifications impact crystallinity, melting points, and compatibility with organic solvents, critical for synthetic applications.

Synthetic Methodologies and Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| TBAI | 6 | 82 |

| TBAB | 8 | 68 |

| CTAB | 10 | 55 |

Wittig Olefination and Cyclization

The carbaldehyde group at position 5 enables Wittig reactions for constructing extended π-systems. In one study, treatment with ethyl mercaptoacetate yielded thieno[2,3-d]pyrimidine derivatives via tandem olefination and cyclization . Such pathways highlight the compound’s utility in synthesizing fused heterocycles, which are prevalent in drug discovery pipelines.

Pharmacological Applications and Kinase Inhibition

PI3Kα Inhibitory Activity

Structural analogs like 2,4-dimorpholinopyrimidine-5-carbonitrile demonstrate potent PI3Kα inhibition (IC50: 32.4–104.1 nM), with molecular docking studies confirming hydrogen bonding between morpholine oxygen and Val851/Lys802 residues in the kinase domain . Although direct data for the carbaldehyde derivative are unavailable, its electronic similarity suggests comparable binding affinities.

Table 2: Comparative IC50 Values for PI3Kα Inhibitors

| Compound | IC50 (nM) |

|---|---|

| 2,4-Dimorpholinopyrimidine-5-carbonitrile (17p) | 32.4 ± 4.1 |

| BKM-120 (Control) | 44.6 ± 3.6 |

Antiproliferative Effects

Derivatives bearing morpholine substituents exhibit broad-spectrum cytotoxicity against cancer cell lines (A2780, MCF7, DU145). For example, compound 17p reduced A2780 ovarian cancer cell viability by 78% at 10 μM, outperforming BKM-120 . The carbaldehyde group’s electrophilicity may further enable covalent binding to cysteine residues, enhancing therapeutic potency.

Structure-Activity Relationship (SAR) Insights

Role of Morpholine Substituents

SAR studies emphasize the necessity of morpholine groups at both 4- and 6-positions for kinase inhibition. Removing one morpholine (e.g., 4-morpholino-6-chloro analogs) reduces PI3Kα affinity by >50%, underscoring their synergistic electronic effects .

Carbaldehyde as a Functional Handle

The 5-carbaldehyde moiety permits post-synthetic modifications, such as Schiff base formation or reductive amination, to introduce fluorophores or bioorthogonal tags. This flexibility is invaluable in prodrug design or cellular imaging applications .

Challenges and Future Directions

Synthetic Optimization

Current routes to 4,6-dimorpholinopyrimidine-5-carbaldehyde rely on multi-step sequences with moderate yields. Future work should explore one-pot methodologies and continuous-flow systems to enhance efficiency .

Target Validation and Toxicity Profiling

While preliminary data for analogs are promising, rigorous in vivo studies are needed to assess the carbaldehyde derivative’s pharmacokinetics and off-target effects. Particular attention must be paid to hepatic metabolism and hERG channel interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume